Product packaging for 6-Nitro-1H-pyrrolo[2,3-B]pyridine(Cat. No.:CAS No. 1060802-95-0)

6-Nitro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B11919718
CAS No.: 1060802-95-0
M. Wt: 163.13 g/mol
InChI Key: PPRYSAUYXNANHF-UHFFFAOYSA-N
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Description

Nomenclature and Structural Elucidation of Pyrrolo[2,3-b]pyridine Systems

The systematic name for this compound is 6-Nitro-1H-pyrrolo[2,3-b]pyridine. The "pyrrolo[2,3-b]pyridine" portion of the name indicates the fusion of a pyrrole (B145914) and a pyridine (B92270) ring. This parent structure is also commonly referred to as 7-azaindole (B17877). nist.govnih.gov The "6-Nitro" prefix specifies the attachment of a nitro group (NO2) at the 6th position of the bicyclic ring system. The "1H" designates the position of the hydrogen atom on the nitrogen of the pyrrole ring.

The core structure, 1H-pyrrolo[2,3-b]pyridine, is an aromatic heterocyclic compound with the chemical formula C7H6N2. nist.gov The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring results in a unique electronic distribution that influences its chemical reactivity and physical properties.

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry. Pyrrolopyridines, as a subclass, are particularly noteworthy. They are considered important pharmacophores, meaning they are the essential part of a molecule that is responsible for its pharmacological activity. nbuv.gov.ua Researchers have explored various synthetic routes to create derivatives of the pyrrolo[2,3-b]pyridine scaffold, highlighting its versatility. rsc.org The introduction of different functional groups, such as the nitro group in this compound, allows for the fine-tuning of the molecule's properties for specific applications.

Significance and Academic Relevance of Nitro-Substituted Pyrrolo[2,3-b]pyridines

The presence of a nitro group on the pyrrolo[2,3-b]pyridine scaffold significantly impacts its chemical and biological characteristics. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the entire ring system. This makes nitro-substituted pyrrolopyridines valuable intermediates in the synthesis of more complex molecules. bldpharm.comguidechem.com

From an academic standpoint, these compounds are excellent models for studying electrophilic substitution reactions and for investigating the influence of substituents on the electronic properties of bicyclic heteroaromatic systems. rsc.org In the context of medicinal chemistry, the pyrrolo[2,3-b]pyridine core is found in a number of biologically active compounds, and the introduction of a nitro group can modulate this activity. juniperpublishers.comgoogle.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B11919718 6-Nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1060802-95-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1060802-95-0

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

6-nitro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-3-4-8-7(5)9-6/h1-4H,(H,8,9)

InChI Key

PPRYSAUYXNANHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CN2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 6 Nitro 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

Established Synthetic Routes to the Pyrrolo[2,3-b]pyridine Core

The construction of the 7-azaindole (B17877) ring system is a pivotal step in the synthesis of 6-Nitro-1H-pyrrolo[2,3-b]pyridine. Several classical and modern synthetic strategies have been adapted and optimized for this purpose.

Modified Fischer Indole (B1671886) Synthesis Adaptations

The Fischer indole synthesis, a cornerstone in the preparation of indoles, has been effectively adapted for the synthesis of the pyrrolo[2,3-b]pyridine (7-azaindole) framework. rsc.org While traditional methods are often challenging for azaindoles due to the electron-deficient nature of the pyridine (B92270) starting materials, modifications have been developed to overcome these limitations. nsf.govacs.org The general approach involves the reaction of a substituted aminopyridine with a ketone or aldehyde under acidic conditions to form a hydrazone, which then undergoes a nsf.govnsf.gov-sigmatropic rearrangement and subsequent cyclization to furnish the 7-azaindole core.

Key aspects of modified Fischer indole synthesis for 7-azaindoles include:

Starting Materials: The synthesis typically commences with a substituted 2- or 3-aminopyridine, which is converted to the corresponding hydrazine (B178648) derivative.

Reaction Conditions: The choice of acid catalyst and reaction temperature is critical and often tailored to the specific substrates to optimize yields and minimize side reactions.

While direct synthesis of 6-nitro-substituted 7-azaindoles via this method is less common, the Fischer indole synthesis provides a versatile platform for accessing the core structure, which can then be subjected to nitration.

Cyclocondensation Reactions with Active Methylene (B1212753) Compounds

Cyclocondensation reactions represent a powerful and convergent approach to the pyrrolo[2,3-b]pyridine scaffold. These methods typically involve the reaction of an appropriately substituted aminopyridine with a partner containing an active methylene group, leading to the formation of the fused pyrrole (B145914) ring. A variety of cyclocondensation strategies have been reported, often catalyzed by metals or bases. youtube.com

One notable strategy involves the palladium-catalyzed coupling of 2-amino-3-iodopyridine (B10696) with terminal alkynes (Sonogashira coupling), followed by a base-mediated intramolecular cyclization of the resulting 2-amino-3-(alkynyl)pyridine intermediate. organic-chemistry.org This two-step, one-pot procedure offers a practical and efficient route to 2-substituted 7-azaindoles. The use of potassium tert-butoxide in the presence of 18-crown-6 (B118740) has been shown to be particularly effective for the cyclization step, providing excellent yields without the need for protecting groups. organic-chemistry.org

EntryAlkyneProductOverall Yield (%)
1Phenylacetylene2-Phenyl-1H-pyrrolo[2,3-b]pyridine95
21-Hexyne2-Butyl-1H-pyrrolo[2,3-b]pyridine89
3Cyclohexylacetylene2-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine92
43,3-Dimethyl-1-butyne2-tert-Butyl-1H-pyrrolo[2,3-b]pyridine85

Table 1: Synthesis of 2-Substituted 7-Azaindoles via Palladium-Catalyzed Coupling and Cyclization. organic-chemistry.org

Another approach involves the condensation of 2-fluoro-3-picoline with benzonitrile (B105546) mediated by lithium diisopropylamide (LDA), which proceeds via a Chichibabin-type cyclization to yield 2-phenyl-7-azaindole. nih.gov

Base-Catalyzed Cascade Cyclizations

Base-catalyzed cascade reactions have emerged as an elegant and efficient strategy for the construction of the pyrrolo[2,3-b]pyridine core. These reactions often proceed through a series of intramolecular bond-forming events, initiated by a basic catalyst, to rapidly assemble the heterocyclic framework from relatively simple starting materials.

For instance, a novel one-pot method for the selective synthesis of 7-azaindoles involves the reaction of 2-fluoro-3-methylpyridine (B30981) with arylaldehydes. nsf.gov The chemoselectivity of this reaction is controlled by the choice of the base; the use of potassium hexamethyldisilazide (KHMDS) favors the formation of 2-aryl-7-azaindoles. nsf.gov This transition-metal-free approach tolerates a range of functional groups on the arylaldehyde.

EntryAldehydeBaseProductYield (%)
1BenzaldehydeKN(SiMe3)22-Phenyl-7-azaindole85
24-MethoxybenzaldehydeKN(SiMe3)22-(4-Methoxyphenyl)-7-azaindole82
34-ChlorobenzaldehydeKN(SiMe3)22-(4-Chlorophenyl)-7-azaindole78
42-NaphthaldehydeKN(SiMe3)22-(Naphthalen-2-yl)-7-azaindole75

Table 2: Base-Catalyzed Synthesis of 2-Aryl-7-azaindoles. nsf.gov

Iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation also provides a rapid and economical route to a variety of 7-azaindole derivatives. nih.gov

Strategic Functionalization and Derivatization Approaches

Once the 1H-pyrrolo[2,3-b]pyridine core is synthesized, the introduction of the nitro group at the 6-position and other functional groups such as halogens is achieved through electrophilic substitution reactions. The regioselectivity of these reactions is governed by the electronic properties of the 7-azaindole ring system.

Regioselective Nitration Protocols

The nitration of 1H-pyrrolo[2,3-b]pyridine predominantly occurs at the 3-position due to the electron-rich nature of the pyrrole ring. rsc.org However, to achieve nitration on the pyridine ring, specifically at the 6-position, the more reactive positions on the pyrrole ring must first be blocked.

A common strategy involves the initial halogenation of the 3-position, followed by nitration. The directing effects of the existing substituents and the reaction conditions play a crucial role in determining the position of the incoming nitro group. The synthesis of this compound would therefore likely proceed through a multi-step sequence involving protection/functionalization of the pyrrole ring, followed by nitration of the pyridine ring, and subsequent deprotection/modification.

Halogenation Reactions (e.g., Bromination, Iodination)

Halogenation of the 1H-pyrrolo[2,3-b]pyridine core is a key step for introducing further functionality and for directing subsequent electrophilic substitutions. Like nitration, direct halogenation occurs preferentially at the 3-position. rsc.org

Bromination: The bromination of 1H-pyrrolo[2,3-b]pyridine can be achieved using various brominating agents. For example, reaction with bromine in chloroform (B151607) or N-bromosuccinimide (NBS) in the presence of a base like triethylamine (B128534) in a suitable organic solvent such as dichloromethane (B109758) or THF leads to the formation of 3-bromo-1H-pyrrolo[2,3-b]pyridine. google.com To introduce a bromine atom at other positions, a blocking strategy for the 3-position is necessary.

Iodination: Iodination at the 3-position can be accomplished by treating 1-substituted Grignard derivatives of 1H-pyrrolo[2,3-b]pyridine with iodine. rsc.org Alternatively, the use of N-iodosuccinimide (NIS) is a common method for the direct iodination of the 3-position.

The synthesis of di- and tri-halogenated derivatives, such as 5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, highlights the possibility of extensive halogenation on the 7-azaindole scaffold, which can then serve as versatile intermediates for cross-coupling reactions to introduce further diversity. sigmaaldrich.com

ReactionReagentPosition of Halogenation
BrominationBr2 in Chloroform3-position
BrominationNBS, Triethylamine in Dichloromethane3-position
IodinationI2 on Grignard derivative3-position
IodinationN-Iodosuccinimide (NIS)3-position

Table 3: Common Halogenation Reactions of 1H-Pyrrolo[2,3-b]pyridine. rsc.orggoogle.com

Acylation and Mannich Reactions

The functionalization of the pyrrole ring within the 7-azaindole system is a key strategy for creating diverse derivatives. Acylation and Mannich reactions are fundamental electrophilic substitution reactions that typically occur at the electron-rich C3 position of the 1H-pyrrolo[2,3-b]pyridine core.

While specific literature on the acylation and Mannich reactions of This compound is not abundant, the general reactivity of the parent 1H-pyrrolo[2,3-b]pyridine scaffold suggests that these reactions would proceed, albeit with modified reactivity due to the electron-withdrawing nature of the nitro group. The nitro group at the 6-position deactivates the entire ring system towards electrophilic attack. However, the C3 position of the pyrrole ring is expected to remain the most nucleophilic and thus the most likely site for substitution. rsc.org

Acylation reactions, such as Friedel-Crafts acylation, would likely require harsher conditions (e.g., stronger Lewis acids, higher temperatures) to overcome the deactivating effect of the nitro group. The choice of acylating agent and reaction conditions would be critical to achieve the desired C3-acylated product without promoting unwanted side reactions.

The Mannich reaction , which introduces an aminomethyl group, is another important C-H functionalization reaction. For 1H-pyrrolo[2,3-b]pyridines, this reaction typically proceeds at the C3-position. rsc.org In the case of the 6-nitro derivative, the reaction would likely require carefully optimized conditions to favor the formation of the desired 3-aminomethyl product.

Nucleophilic Substitution-Rearrangements at Specific Positions

Nucleophilic substitution reactions on the pyridine ring of the 7-azaindole nucleus can sometimes be accompanied by rearrangements, a phenomenon particularly noted in 4-substituted 7-azaindoles. For instance, the nucleophilic displacement of a 4-chloro group on N-1 substituted pyrrolo[3,2-c]pyridines with primary alkylamines can yield a mixture of isomeric products, indicating a rearrangement has occurred. tugraz.at This has been attributed to a secondary reaction involving the opening and subsequent closing of the pyrrole ring. tugraz.at

For This compound , the presence of the strongly electron-withdrawing nitro group at the 6-position would significantly activate the pyridine ring towards nucleophilic attack. Halogen substituents at positions 4 or 5 would be particularly susceptible to displacement by nucleophiles. While specific studies on rearrangements for the 6-nitro derivative are not detailed in the literature, the electronic activation provided by the nitro group could potentially facilitate such processes under certain conditions, especially when strong nucleophiles are employed.

Glycosylation Strategies for Pyrrolo[2,3-B]pyridine Nucleoside Analogs

The synthesis of nucleoside analogs based on the 1H-pyrrolo[2,3-b]pyridine scaffold is an area of significant interest in the development of antiviral and anticancer agents. Glycosylation, the attachment of a sugar moiety, is a critical step in the synthesis of these analogs. This reaction is typically performed on the nitrogen atom of the pyrrole ring (N-1).

While specific glycosylation strategies for This compound have not been extensively reported, general methods for the glycosylation of 7-azaindoles can be applied. These methods often involve the reaction of a protected 7-azaindole with an activated sugar derivative (e.g., a glycosyl halide or triflate) in the presence of a suitable base or Lewis acid. The presence of the electron-withdrawing nitro group at the 6-position would be expected to decrease the nucleophilicity of the N-1 nitrogen, potentially requiring more forcing reaction conditions to achieve efficient glycosylation. The choice of protecting groups for both the 7-azaindole and the sugar moiety would be crucial for a successful synthesis.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, and they have been widely applied to the functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold.

The Suzuki-Miyaura coupling , which forms a new C-C bond by reacting an organoboron compound with a halide or triflate, has been successfully employed for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov This reaction can be chemoselective, allowing for the coupling to occur at a specific position in the presence of multiple reactive sites. nih.gov For This compound , a bromo or iodo substituent at positions 2, 3, 4, or 5 could serve as a handle for Suzuki-Miyaura coupling to introduce various aryl or heteroaryl groups.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. It has been used to introduce amino groups at the C4 position of the 1H-pyrrolo[2,3-b]pyridine ring system. nih.gov In the context of This compound , a halogen at a suitable position on the pyridine ring could be displaced by an amine in the presence of a palladium catalyst and a suitable ligand. The electron-withdrawing nitro group would likely facilitate this nucleophilic aromatic substitution.

Cross-Coupling Reaction Position on Pyrrolo[2,3-b]pyridine Bond Formed Key Reagents Reference
Suzuki-MiyauraC-2C-COrganoboron, Pd catalyst nih.gov
Buchwald-HartwigC-4C-NAmine, Pd catalyst, Ligand nih.gov

Advancements and Challenges in Synthetic Chemistry of Nitro-Pyrrolo[2,3-B]pyridines

The synthesis of nitro-substituted pyrrolo[2,3-b]pyridines presents both opportunities and challenges for synthetic chemists. The development of efficient and scalable synthetic routes is crucial for enabling their use in various applications, while the control of selectivity remains a key challenge.

Development of Efficient and Scalable Syntheses

The development of efficient and scalable synthetic routes to nitro-pyrrolo[2,3-b]pyridines is an ongoing area of research. One notable advancement is the development of a metal-free cycloisomerization method for the synthesis of 5-nitro-7-azaindole. acs.org This approach, which has been demonstrated on a multikilogram scale, offers a safe, economical, and scalable alternative to traditional metal-mediated methods. acs.org Such methodologies are critical for the large-scale production of these compounds for further investigation and potential commercial applications. The principles of this metal-free approach could potentially be adapted for the synthesis of This compound .

Control of Regioselectivity and Stereoselectivity

Controlling regioselectivity is a significant challenge in the synthesis of substituted pyrrolo[2,3-b]pyridines. The inherent reactivity of the scaffold can lead to the formation of multiple isomers. For instance, nitration of 1H-pyrrolo[2,3-b]pyridines predominantly occurs at the 3-position, but substitution at other positions can also be observed under certain conditions. rsc.org The presence of a nitro group, as in This compound , further complicates the regiochemical outcome of subsequent reactions. The electron-withdrawing nature of the nitro group directs electrophilic attack to specific positions and activates the pyridine ring for nucleophilic substitution, making precise control of reaction conditions essential.

Computational and Theoretical Investigations of 6 Nitro 1h Pyrrolo 2,3 B Pyridine and Its Analogs

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like 6-Nitro-1H-pyrrolo[2,3-b]pyridine. These studies are crucial for understanding how the introduction of a nitro group affects the parent 7-azaindole (B17877) scaffold.

The nitro group is a strong electron-withdrawing group, which significantly influences the electron distribution across the bicyclic ring system. researchgate.net DFT calculations can precisely map this influence. For instance, studies on similar nitro-aromatic compounds show that the nitro group dramatically affects the molecule's properties depending on its orientation relative to the aromatic ring. mdpi.comresearchgate.net DFT can be used to calculate key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing nitro group is expected to lower the energy of both HOMO and LUMO, which can impact the molecule's reactivity and its ability to participate in charge-transfer interactions with biological targets.

Furthermore, DFT calculations are used to determine the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule. rsc.org For this compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the nitro group and the pyridine (B92270) nitrogen, while the pyrrole (B145914) N-H group would exhibit a positive potential. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, with target proteins. rsc.orgrsc.org

| Electrostatic Potential | Negative potential on N7; Positive on N1-H | Stronger negative potential near NO2 group | The nitro group creates a strong electron-deficient region on the ring and a localized negative potential on its oxygen atoms. mdpi.comresearchgate.net |

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its analogs, the primary targets of interest are protein kinases, given the established role of the 7-azaindole scaffold as a kinase inhibitor. nih.govnih.gov

The 7-azaindole moiety is an excellent "hinge-binding motif." jst.go.jpjst.go.jp It mimics the adenine (B156593) core of ATP and typically forms two crucial hydrogen bonds with the backbone of the kinase hinge region: the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, and the pyrrole N-H group acts as a hydrogen bond donor. nih.govjst.go.jp Docking studies of various 7-azaindole derivatives into the ATP binding sites of kinases like c-Met, JAK1, and TrkA consistently show this binding mode. acs.orgnih.govscilit.com

In the case of this compound, docking simulations would place the azaindole core in the hinge region, while the nitro group at the C6 position would extend into a solvent-exposed region or a specific sub-pocket of the active site. The specific interactions of the nitro group could influence binding affinity and selectivity. For example, it could form additional hydrogen bonds or electrostatic interactions with nearby amino acid residues. Computational tools can predict the binding affinity (e.g., in kcal/mol) and help prioritize analogs for synthesis and experimental testing. nih.govsci-hub.se

Table 2: Potential Kinase Targets and Key Hinge-Region Interactions for 7-Azaindole Scaffolds

Kinase Target PDB ID Key Hinge Residues for H-Bonding Reference
c-Met Kinase 3EYG (example) Met1160 nih.gov
JAK1 Kinase 3EYG Leu959 nih.gov
TrkA Kinase 4PMS Met592 acs.org
p21-activated kinase 4 (PAK4) 4J7X Leu396, Glu394 mdpi.com

| FGFR4 | 7VOF | Ala552 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. scilit.com This method is used to assess the stability of the predicted binding pose, analyze conformational changes in both the ligand and the protein, and study the detailed network of interactions. mdpi.comnih.gov

For a complex of this compound with a target kinase, an MD simulation would typically run for hundreds of nanoseconds. scilit.commdpi.com Analysis of the simulation trajectory can reveal:

Stability of the Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored. A stable RMSD over time suggests that the ligand remains securely in the binding pocket. mdpi.com

Interaction Persistence: MD simulations can track the persistence of key interactions, like the hydrogen bonds to the kinase hinge, throughout the simulation. This confirms the importance of the docking-predicted interactions.

Conformational Flexibility: The simulation shows how the ligand and parts of the protein, such as flexible loops near the active site, move and adapt to each other. This can reveal induced-fit effects not captured by rigid docking. mdpi.com

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimate of the binding free energy, helping to rank different analogs. scilit.comsci-hub.senih.gov

Studies on similar pyrrolopyridine inhibitors have used MD simulations to confirm the stability of the designed compounds within the kinase active site, validating the initial design strategy. nih.govsci-hub.senih.gov

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Quantum chemical calculations can be used to analyze these non-covalent interactions. mdpi.comrsc.org One significant factor is the potential for steric hindrance between the nitro group and adjacent atoms, which can cause the nitro group to twist out of the plane of the bicyclic ring. mdpi.comresearchgate.net The degree of this twist angle affects the electronic conjugation between the nitro group and the ring system, thereby modulating its electron-withdrawing strength. researchgate.net

Furthermore, there is the possibility of intramolecular hydrogen bonding. Depending on the conformation, a weak hydrogen bond could form between the pyrrole N-H group and one of the oxygen atoms of the nitro group. More advanced analyses can also reveal other subtle interactions, such as intramolecular π–hole interactions, where the electropositive region on the nitrogen atom of the nitro group interacts with the π-electron cloud of the aromatic system. rsc.org Understanding these intramolecular forces is crucial as they dictate the preferred conformation of the molecule, which in turn affects how it fits into a protein's binding site.

In Silico Prediction of Relevant Biological Properties

Beyond predicting binding affinity, computational methods are widely used to predict a range of pharmacologically relevant properties, often categorized under ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These in silico predictions are vital for early-stage drug discovery, helping to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis.

For this compound and its analogs, various properties can be predicted using computational models:

Lipophilicity (logP): Affects solubility, permeability, and plasma protein binding.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.

CYP450 Inhibition: Predicts potential for drug-drug interactions.

Herg Inhibition: Flags potential for cardiotoxicity.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. By correlating structural features of a series of analogs with their measured biological activity, a predictive QSAR model can be built to estimate the activity of newly designed, unsynthesized compounds. nih.govnih.gov Machine learning-based tools like KinasePred can also predict the likely kinase targets for a given small molecule based on its structure. mdpi.com

Table 3: Illustrative In Silico ADME Profile for a Hypothetical 6-Nitro-7-Azaindole Analog

Property Predicted Value Implication
Molecular Weight < 500 g/mol Compliant with Lipinski's Rule of Five
logP 2.0 - 4.0 Good balance between solubility and permeability
Aqueous Solubility Moderate May require formulation optimization
Number of H-bond Donors 1 (N1-H) Compliant with Lipinski's Rule of Five
Number of H-bond Acceptors 4 (N7, 2xNO2-O) Compliant with Lipinski's Rule of Five

| Predicted BBB Penetration | Low | Less likely to cause CNS side effects |

Application in Structure-Based Drug Design Principles

The ultimate goal of these computational investigations is to guide the rational, structure-based design of new and improved molecules. nih.govacs.org The 7-azaindole scaffold serves as a foundational fragment, and computational insights direct the modification of its substituents to enhance potency, selectivity, and pharmacokinetic properties. jst.go.jpnih.gov

The process typically follows these steps:

Scaffold Identification: The this compound is identified as a potential inhibitor based on its 7-azaindole core. jst.go.jp

Binding Mode Prediction: Molecular docking reveals the key interactions with the target protein, confirming the hinge-binding mode and identifying pockets around the scaffold. scilit.com

Iterative Design: Guided by the structural model, new analogs are designed in silico. For example, substituents can be added to the C3 position to interact with the ribose pocket or to the C5 position to target the solvent-exposed region. nih.gov The nitro group at C6 might be replaced by other groups to fine-tune interactions or improve properties like solubility.

Virtual Screening & Prioritization: The designed analogs are evaluated computationally (docking, QSAR, ADME prediction) to prioritize the most promising candidates for synthesis. mdpi.comnih.gov Approaches like molecular hybridization, where pharmacophoric elements from different known inhibitors are combined, can also be employed. nih.gov

This integrated computational approach has been successfully used to develop potent and selective kinase inhibitors from pyrrolopyridine and azaindole scaffolds, demonstrating the power of these methods to accelerate the journey from a starting fragment to a potential drug candidate. acs.orgnih.gov

Structure Activity Relationship Sar Studies of 6 Nitro 1h Pyrrolo 2,3 B Pyridine Derivatives in Biological Systems

SAR for Kinase Inhibition Profiles

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. The core 1H-pyrrolo[2,3-b]pyridine ring acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov

In a study on 1H-pyrrolo[2,3-b]pyridine derivatives, the parent compound with a methoxyphenyl group showed an IC50 value of 1900 nM against FGFR1. nih.gov Optimization of this scaffold led to the discovery of more potent inhibitors. For instance, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was explored to form a hydrogen bond with the glycine (B1666218) residue G485, and various substituents on a phenyl ring at the 3-position were investigated to explore interactions within a hydrophobic pocket. nih.gov One of the most potent compounds identified, compound 4h , exhibited IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov

While specific SAR studies on 6-nitro-1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors are not extensively documented in the reviewed literature, the electron-withdrawing nature of the nitro group at the 6-position would likely modulate the electronic distribution of the pyrrolopyridine core, which could influence the key hydrogen bonding interactions with the kinase hinge region. Further studies are required to elucidate the precise impact of the 6-nitro substitution on FGFR inhibition.

Table 1: SAR Data of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors Data based on the broader 1H-pyrrolo[2,3-b]pyridine scaffold, as specific data for 6-nitro derivatives is limited.

CompoundR1 (at position 5)R2 (at position 3)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
1 H3-methoxyphenyl1900--
4a CF33-methoxyphenyl---
4h CF3Indazole7925

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. nih.gov Mutations in FLT3, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML), making it an attractive therapeutic target. nih.gov

Research into 1H-pyrrolo[2,3-b]pyridine derivatives has led to the development of potent FLT3 inhibitors. In one study, a series of compounds were designed to target the hydrophobic back pocket of FLT3. nih.gov Among the synthesized derivatives, compound CM5 demonstrated significant inhibition of both wild-type FLT3 and the FLT3-ITD mutant, with inhibitory percentages of 57.72% and 53.77% respectively, at a concentration of 1 µM. nih.gov Furthermore, CM5 showed potent activity against FLT3-dependent human AML cell lines, with IC50 values of 0.75 µM in MOLM-13 cells and 0.64 µM in MV4-11 cells, both of which harbor the FLT3-ITD mutation. nih.gov

Table 2: SAR Data of 1H-pyrrolo[2,3-b]pyridine Derivatives as FLT3 Inhibitors Data based on the broader 1H-pyrrolo[2,3-b]pyridine scaffold, as specific data for 6-nitro derivatives is limited.

CompoundLinkerR GroupFLT3 Inhibition at 1µM (%)FLT3-ITD Inhibition at 1µM (%)MOLM-13 IC50 (µM)MV4-11 IC50 (µM)
CM5 AmideSpecific substituted phenyl57.7253.770.750.64

Janus Kinase (JAK) Inhibition

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are crucial for cytokine signaling. researchgate.net Dysregulation of the JAK/STAT pathway is associated with various inflammatory and autoimmune diseases, as well as cancers.

The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors of the JAK family. researchgate.net In a study focused on developing novel immunomodulators targeting JAK3, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated. The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in JAK3 inhibitory activity. researchgate.net

No specific SAR studies detailing the effect of a 6-nitro substituent on the JAK inhibitory profile of 1H-pyrrolo[2,3-b]pyridine derivatives were found in the reviewed literature. The impact of such a modification would need to be experimentally determined.

Colony Stimulating Factor 1 Receptor (CSF1R) Inhibition

No research findings specifically detailing the structure-activity relationship of this compound derivatives as inhibitors of Colony Stimulating Factor 1 Receptor (CSF1R) were identified in the reviewed literature. Studies in this area have predominantly focused on the related pyrrolo[2,3-d]pyrimidine scaffold. mdpi.comnih.govresearchgate.netnih.govntnu.no

SAR for Phosphodiesterase (PDE) Inhibition (e.g., PDE4B)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. PDE4, in particular, is a key regulator of inflammation, and its inhibition has therapeutic potential in a range of inflammatory diseases. nih.gov

The direct impact of a 6-nitro group on the PDE4B inhibitory activity of this series has not been explicitly studied. The introduction of a strong electron-withdrawing group like nitro at the 6-position would be expected to alter the electronic character of the heterocyclic core and could influence binding to the active site of PDE4B.

Table 3: SAR Data of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors Data based on the broader 1H-pyrrolo[2,3-b]pyridine scaffold, as specific data for 6-nitro derivatives is limited.

CompoundAmide SubstituentPDE4B IC50 (µM)
11a-o Various cyclic and acyclic amines0.11 - 1.1

SAR for Microtubule-Targeting Agent (MTA) Activity

No research findings specifically detailing the structure-activity relationship of this compound derivatives as microtubule-targeting agents were identified in the reviewed literature. While other heterocyclic scaffolds, such as pyrazolo[4,3-d]pyrimidines, have been investigated as MTAs, this activity has not been reported for the this compound core. nih.gov

Colchicine-Binding Site Interactions

Derivatives of the parent structure, 1H-pyrrolo[2,3-b]pyridine, have been investigated as inhibitors that interact with the colchicine-binding site (CBS) on tubulin. nih.govsemanticscholar.org Colchicine (B1669291) itself binds to the β-subunit of the tubulin dimer, near the interface with the α-subunit, leading to the inhibition of microtubule polymerization. mdpi.commdpi.com

Molecular modeling studies of related pyrrolopyridine derivatives have elucidated their binding modes within the CBS. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives, designed as conformationally restricted analogues of combretastatin (B1194345) A-4 (a known CBS inhibitor), demonstrated potent anticancer activities. nih.govsemanticscholar.org Molecular docking of the most active compound in this series, 10t , showed that it fits into the colchicine-binding site, forming hydrogen bonds with key residues such as Thrα179 and Asnβ349. nih.govresearchgate.net Similarly, another study on pyrrolonaphthoxazepine derivatives identified compound 6j as binding to the colchicine site, forming a hydrogen bond with βQ247 of the T7 loop of β-tubulin. unipi.it These interactions are crucial for the stabilization of the compound within the binding pocket, thereby exerting its inhibitory effect.

Tubulin Polymerization Inhibition

The interaction of these compounds at the colchicine-binding site directly impacts the dynamics of tubulin polymerization. mdpi.com By occupying this site, the derivatives inhibit the assembly of αβ-tubulin heterodimers into microtubules, a critical process for cell division. nih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and can trigger apoptosis. mdpi.comresearchgate.net

Laboratory studies have confirmed the potent inhibitory effects of these derivatives on tubulin polymerization. For example, compound 10t , a 1H-pyrrolo[3,2-c]pyridine derivative, was shown to potently inhibit tubulin polymerization at concentrations of 3 µM and 5 µM. nih.govsemanticscholar.org Immunofluorescence assays further revealed that this compound significantly disrupted the microtubule network within cells at a concentration of 0.12 µM. semanticscholar.orgresearchgate.net This activity is a direct consequence of its binding to the colchicine site, positioning these derivatives as effective microtubule-destabilizing agents. nih.govmdpi.com

Impact of Substituent Effects on Bioactivity

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the core scaffold.

Positional Effects of Substitution (e.g., at 3-position, 5-position)

The placement of substituents on the pyrrolopyridine ring system is a critical determinant of biological activity. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as Cdc7 kinase inhibitors, modifications at the 3-position were central to their activity. The lead compound was progressed by modifying a substituent attached to the 3-position of the pyrrolopyridine core. nih.gov Similarly, studies on pyrrolonaphthoxazepine derivatives, which incorporate a related pyrrole (B145914) ring, have shown that substitutions at specific positions are key to their anti-tubulin activity. unipi.it

Electronic and Steric Influences of Substituents

The electronic properties of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—play a significant role in modulating the bioactivity of the parent compound. In studies of related 1H-pyrrolo[3,2-c]pyridine derivatives, it was found that compounds with EDGs, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, on the B-ring at the para-position exhibited better activities. researchgate.net The presence of nitrogen and oxygen-containing groups like -OCH3, -OH, -C=O, and -NH2 has been generally associated with superior antiproliferative activity in various pyridine (B92270) derivatives. mdpi.com

Steric factors, which relate to the size and shape of the substituents, also have a profound impact. The introduction of bulky groups can either enhance binding by occupying a hydrophobic pocket or hinder it by causing steric clashes with the target protein. For example, in the development of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, the addition of a 3,5-dimethoxyphenyl group was found to occupy a hydrophobic pocket and form favorable interactions, significantly increasing inhibitory activity. nih.gov

Role of Saturation and Aromaticity on Activity Profiles

The degree of saturation and the presence of aromatic rings within the substituents significantly influence the activity profiles of these compounds. Aromatic rings are often crucial for establishing key interactions, such as π-π stacking, with aromatic residues in the binding site of a target protein. In the case of FGFR1 inhibitors, a π-π interaction was observed between the 3,5-dimethoxyphenyl group of a derivative and the phenylalanine residue F489 of the receptor. nih.gov The fused aromatic system of pyrrolonaphthoxazepine derivatives is also critical for making hydrophobic interactions within the colchicine site of tubulin. unipi.it The strategic use of aromatic and heterocyclic rings in the design of these derivatives is a common approach to enhance potency and selectivity. mdpi.com

Specific Moieties and Linkers (e.g., Amide, Urea (B33335), N-cyclohexyl groups)

Specific chemical moieties and the linkers that connect different parts of the molecule are fundamental to the structure-activity relationship. The use of different linkers, such as amides and ureas, can alter the flexibility and conformational properties of the molecule, thereby affecting how it fits into a binding site.

In the development of inhibitors for various kinases, the N-cyclohexyl group has been identified as a key substituent. For instance, 1-cyclohexyl-6H-pyrrolo[2,3-e] nih.govsemanticscholar.orgresearchgate.nettriazolo[4,3-a]pyrazine was identified as a Jak inhibitor, and subsequent optimization focused on analogues of this structure. nih.gov The urea moiety is also a common feature in kinase inhibitors, often acting as a hydrogen bond donor to the hinge region of the kinase domain. The strategic incorporation of these specific groups is a key aspect of the medicinal chemistry efforts to optimize the potency and selectivity of this compound derivatives.

Interactive Data Tables

Table 1: Bioactivity of Selected Pyrrolopyridine Derivatives

CompoundTargetBioactivity (IC₅₀)Cell Line(s)
10t (1H-pyrrolo[3,2-c]pyridine derivative)Tubulin Polymerization0.12 - 0.21 µMHeLa, SGC-7901, MCF-7
4h (1H-pyrrolo[2,3-b]pyridine derivative)FGFR17 nM-
4h (1H-pyrrolo[2,3-b]pyridine derivative)FGFR29 nM-
4h (1H-pyrrolo[2,3-b]pyridine derivative)FGFR325 nM-
42 (1H-pyrrolo[2,3-b]pyridine derivative)Cdc7 Kinase7 nM-

Comparative Structure-Activity Relationship (SAR) with Isosteric and Bioisosteric Heterocyclic Scaffolds

The exploration of isosteric and bioisosteric replacements for the this compound scaffold is a key strategy in medicinal chemistry. This approach aims to modulate the pharmacological and physicochemical properties of lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles. Isosteres are atoms or groups of atoms that have similar steric and electronic properties, while bioisosteres are those that, despite potentially having different structures, elicit a similar biological response.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877), is itself a bioisostere of indole (B1671886). The introduction of a nitrogen atom into the benzene (B151609) ring of indole to form the various azaindole isomers (4-, 5-, 6-, and 7-azaindole) can significantly alter properties such as hydrogen bonding capacity, dipole moment, and solubility. nih.govnih.gov These modifications, in turn, influence the interaction of the molecule with its biological target.

Research Findings: Azaindole Scaffolds as Bioisosteres

Research into the bioisosteric replacement of the indole ring with azaindole moieties has shown that this can be a valuable strategy for improving drug-like properties. nih.gov For instance, in the development of cannabinoid receptor agonists, the substitution of an indole ring with 5-, 6-, or 7-azaindole scaffolds led to a significant improvement in the physicochemical properties of the resulting compounds. nih.gov

A pertinent example of a comparative SAR study involves a series of allosteric modulators of the cannabinoid receptor 1 (CB1). In this study, the indole ring of the parent compounds was replaced with either a 6-azaindole (B1212597) or a 7-azaindole scaffold. nih.gov The results demonstrated that the position of the nitrogen atom in the pyridine ring is critical for biological activity.

The 6-azaindole-2-carboxamide derivatives, while exhibiting a marked reduction in binding affinity to the CB1 receptor compared to their indole counterparts, behaved similarly in functional assays. nih.gov Specifically, they potentiated the binding of the orthosteric agonist and inhibited agonist-induced G-protein coupling in a comparable manner to the indole-based compounds. nih.gov In contrast, the 7-azaindole-2-carboxamides lost their ability to bind to the CB1 receptor, indicating that the 7-azaindole scaffold is not a viable bioisostere for the indole ring in this particular class of CB1 allosteric modulators. nih.gov These findings suggest that the 6-azaindole scaffold is a more suitable candidate for further optimization in this context. nih.gov

The study also highlighted the impact of these bioisosteric replacements on aqueous solubility. Both the 6- and 7-azaindole analogs showed enhanced aqueous solubility compared to their indole counterparts, a desirable property for drug development. nih.gov

ScaffoldCompound ExampleChange in Binding Affinity vs. IndoleFunctional Activity
IndoleIndole-2-carboxamide-Baseline
6-Azaindole6-Azaindole-2-carboxamideMarkedly ReducedSimilar to Indole
7-Azaindole7-Azaindole-2-carboxamideLoss of BindingNot Active

This table is a representation of findings from a study on CB1 allosteric modulators and illustrates the comparative effects of isosteric scaffold replacement. nih.gov

The Influence of the 6-Nitro Group

While direct comparative SAR studies on this compound derivatives versus their isosteric and bioisosteric heterocyclic scaffolds are not extensively available in the reviewed literature, the influence of a nitro group on biological activity has been documented in related heterocyclic systems. The nitro group is a strong electron-withdrawing group, which can significantly impact the electronic properties of the aromatic system and its interaction with biological targets.

For example, in a study on a series of 1H-pyrrolo[3,2-c]pyridine derivatives (isomers of the 1H-pyrrolo[2,3-b]pyridine scaffold) with antiproliferative activity, the introduction of electron-withdrawing groups, such as a nitro group, on the B-ring was found to decrease the activity. In contrast, the presence of electron-donating groups at the same position led to an increase in antiproliferative activity.

This suggests that for a given biological target, the electronic contribution of the 6-nitro group on the 1H-pyrrolo[2,3-b]pyridine scaffold is a critical determinant of activity. The replacement of the 6-nitro group with other substituents would need to consider the electronic, steric, and hydrogen-bonding potential of the new group to maintain or improve biological activity.

Hypothetical Comparative SAR

Based on the principles of bioisosterism, a hypothetical comparative analysis can be proposed. Replacing the this compound scaffold with other heterocyclic systems could lead to a range of biological activities. The table below presents a hypothetical comparison of potential isosteric and bioisosteric replacements and their likely impact on biological activity, based on general principles of medicinal chemistry.

ScaffoldPotential Bioisosteric Replacement of 6-Nitro GroupRationale for ReplacementPredicted Impact on Activity (Hypothetical)
This compound-Parent ScaffoldTarget Dependent
1H-Pyrrolo[2,3-b]pyridine6-AminoThe amino group is an electron-donating group and a hydrogen bond donor.Could increase or decrease activity depending on the target's electronic and hydrogen bonding requirements.
1H-Pyrrolo[2,3-b]pyridine6-CyanoThe cyano group is an electron-withdrawing group and a hydrogen bond acceptor.May mimic some electronic properties of the nitro group but with different steric and hydrogen bonding potential.
1H-Pyrrolo[2,3-b]pyridine6-TrifluoromethylThe trifluoromethyl group is a strong electron-withdrawing group and is metabolically stable.Could potentially mimic the electron-withdrawing nature of the nitro group while improving metabolic stability.
Benzimidazole (B57391)-Replacement of the pyrrolopyridine core with a benzimidazole core.Activity would be highly dependent on the specific interactions of the pyridine nitrogen in the parent scaffold with the target.
Indole-Removal of the pyridine nitrogen.Likely to significantly alter activity due to the loss of hydrogen bonding capability and changes in the scaffold's electronic properties.

This table is a hypothetical representation based on established principles of bioisosterism and is intended for illustrative purposes.

In Vitro Biological Activity and Mechanistic Investigations of 6 Nitro 1h Pyrrolo 2,3 B Pyridine Derivatives

Enzyme Inhibition Assays and Kinetic Characterization

The enzymatic inhibitory potential of 6-nitro-1H-pyrrolo[2,3-b]pyridine and its related analogs has been a key area of investigation, revealing a broad spectrum of activity against several important enzyme families.

Kinase Assays and Substrate Competition Studies

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. nih.govrsc.org For instance, compound 4h , a derivative, demonstrated significant FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org Mechanistic studies, through molecular docking, suggest that these compounds act as ATP-competitive inhibitors. The 1H-pyrrolo[2,3-b]pyridine nucleus typically forms hydrogen bonds with key residues in the hinge region of the kinase's ATP-binding pocket. nih.gov

Furthermore, derivatives of the related 1H-pyrrolo[3,2-b]pyridine have been identified as potent, ATP-mimetic inhibitors of Cell division cycle 7 (Cdc7) kinase, with one of the most potent compounds, 42 , exhibiting an IC50 value of 7 nM. nih.gov Other kinases inhibited by this class of compounds include Fms-like tyrosine kinase 3 (FLT3), with a derivative, CM5 , showing significant inhibition of both FLT3 and its internal tandem duplication (ITD) mutant. nih.gov Specifically, CM5 inhibited FLT3 and FLT3-ITD by 57.72% and 53.77% respectively, at a concentration of 1 µM. nih.gov

The table below summarizes the kinase inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives.

CompoundTarget Kinase(s)IC50 (nM)Reference
4h FGFR17 nih.govrsc.org
FGFR29 nih.govrsc.org
FGFR325 nih.govrsc.org
FGFR4712 nih.govrsc.org
42 Cdc77 nih.gov
1b Haspin57 nih.gov
1c Haspin66 nih.gov
2c Haspin62 nih.gov
CM5 FLT3 (% Inhibition at 1 µM)57.72% nih.gov
FLT3-ITD (% Inhibition at 1 µM)53.77% nih.gov

This table presents a selection of data and is not exhaustive.

Phosphodiesterase Assays

In addition to kinase inhibition, 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov One of the lead compounds from this series, 11h , was identified as a potent and selective PDE4B inhibitor. nih.gov This compound also demonstrated significant inhibition of TNF-α release in cellular assays, highlighting its potential anti-inflammatory effects. nih.gov

Nitrile Reductase QueF Substrate Specificity and Catalysis

Nitrile reductase QueF is an enzyme involved in the biosynthesis of queuosine, a modified nucleoside found in tRNA. nih.gov It catalyzes the NADPH-dependent reduction of 7-cyano-7-deazaguanine (preQ0) to 7-aminomethyl-7-deazaguanine (preQ1). nih.gov This represents a rare example of a biological nitrile reduction. nih.gov

Studies on the substrate specificity of QueF from Escherichia coli and Bacillus subtilis have revealed that the enzyme is highly specific for its natural substrate, preQ0. nih.govnih.gov Screenings with simpler nitrile-containing compounds have shown that they are not readily reduced by QueF, indicating that the complex pyrrolo[2,3-d]pyrimidine structure of preQ0 is crucial for recognition and catalysis by the enzyme. nih.gov

Given the high substrate specificity of QueF for the 7-cyano-7-deazaguanine scaffold, it is highly unlikely that this compound would serve as a substrate for this enzyme. The structural differences, including the core ring system and the nature and position of the substituents, are significant enough to preclude effective binding to the active site of QueF.

Cellular Assays for Functional Responses

The enzymatic inhibitory activities of this compound derivatives translate into significant effects on cellular functions, including the induction of apoptosis and the inhibition of cell proliferation, particularly in cancer cell lines.

Apoptosis Induction and Cell Cycle Progression Analysis

Several studies have demonstrated the ability of 1H-pyrrolo[2,3-b]pyridine derivatives to induce programmed cell death, or apoptosis, in cancer cells. For example, the potent FGFR inhibitor 4h was shown to induce apoptosis in 4T1 breast cancer cells. nih.govrsc.org

A derivative of 1H-pyrrolo[2,3-b]pyridine, CM5 , which targets FLT3, was found to effectively induce apoptosis in acute myeloid leukemia (AML) cell lines. nih.gov This apoptotic induction was associated with an arrest of the cell cycle in the G0/G1 phase. nih.gov In another study, a different compound, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (1i) , led to a rise in the sub-G1 cell population in MOLT-4 cells, which is indicative of apoptosis, along with an accumulation of cells in the S and G2/M phases of the cell cycle. nih.gov This suggests that the compound not only triggers apoptosis but also causes a mitotic arrest or a delay in the exit from mitosis. nih.gov

The table below provides a summary of the effects of selected derivatives on apoptosis and the cell cycle.

CompoundCell LineEffect on ApoptosisEffect on Cell CycleReference
4h 4T1 (Breast Cancer)InducedNot specified nih.govrsc.org
CM5 MOLM-13, MV4-11 (AML)InducedG0/G1 arrest nih.gov
1i MOLT-4 (Leukemia)Induced (rise in sub-G1)Accumulation in S and G2/M nih.gov

Cell Proliferation and Viability Assessments in Cancer Cell Lines

A primary functional outcome of the enzymatic and cellular effects of this compound derivatives is the inhibition of cancer cell proliferation and a reduction in cell viability. These compounds have been tested against a variety of cancer cell lines, demonstrating a broad spectrum of anti-proliferative activity.

The FLT3 inhibitor CM5 showed potent inhibition of FLT3-dependent human AML cell lines, with IC50 values of 0.75 μM in MOLM-13 cells and 0.64 μM in MV4-11 cells. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified with cytotoxic activity against various cancer cell lines, with many exhibiting IC50 values below 10 µM. nih.gov For instance, a particularly active compound, 7j , had a pIC50 value of 8.0. nih.gov

The table below presents the anti-proliferative activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives in various cancer cell lines.

CompoundCell Line(s)IC50 (µM)Reference
CM5 MOLM-13 (AML)0.75 nih.gov
MV4-11 (AML)0.64 nih.gov
1i MOLT-4 (Leukemia)Not specified (significant cytotoxicity) nih.gov
HL-60 (Leukemia)Not specified (significant cytotoxicity) nih.gov
U-937 (Leukemia)Not specified (significant cytotoxicity) nih.gov
7j Not specifiedpIC50 = 8.0 nih.gov
4h 4T1 (Breast Cancer)Not specified (inhibited proliferation) nih.govrsc.org

This table presents a selection of data and is not exhaustive.

Inhibition of Cell Migration and Invasion

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated notable capabilities in hindering cell migration and invasion, critical processes in cancer metastasis.

One study reported on a series of 1H-pyrrolo[2,3-b]pyridine derivatives, identifying a compound, designated 4h , as a potent inhibitor of fibroblast growth factor receptors (FGFRs). rsc.orgnih.gov In vitro assays using the 4T1 breast cancer cell line showed that compound 4h significantly inhibited both cell migration and invasion. rsc.orgnih.gov

In a separate investigation focused on liver fibrosis, a derivative named 31g (4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide) was developed as a selective Janus kinase 1 (JAK1) inhibitor. nih.gov This compound was assessed for its effect on the migration of hepatic stellate cells (HSCs), which is a key event in the progression of liver fibrosis. Results from wound-healing assays showed that compound 31g markedly inhibited the migration of HSCs induced by TGF-β at a concentration of 0.25 μM. nih.gov

Inhibition of Cell Migration by 1H-pyrrolo[2,3-b]pyridine Derivatives
CompoundCell LineBiological ContextObserved EffectSource
Compound 4h4T1 (Breast Cancer)Cancer MetastasisSignificant inhibition of cell migration and invasion. rsc.orgnih.gov
Compound 31gHepatic Stellate Cells (HSCs)Liver FibrosisSignificant inhibition of TGF-β-induced migration at 0.25 μM. nih.gov

Standardization of Cellular Protocols for Reproducibility

The reliability and reproducibility of in vitro findings for this compound and its analogs depend on the application of standardized cellular protocols. Research in this area consistently employs established assays to ensure that data is comparable and valid. For instance, in the evaluation of antileishmanial activity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method used to determine the viability of Leishmania promastigotes after exposure to the test compounds. nih.govresearchgate.net Similarly, the Alamar Blue assay is frequently used for the quantitative analysis of cell viability and proliferation in various cell lines, including those used to test the cytotoxicity of antiparasitic agents. academicjournals.org The consistent use of these validated methods across different studies is crucial for accurately assessing the biological activities of these compounds and ensuring that the results are reproducible.

Molecular Target Engagement and Intracellular Pathway Analysis

Receptor Binding and Activation Studies

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877), serves as a privileged scaffold for designing kinase inhibitors. Its structure is adept at forming key hydrogen bonds within the ATP-binding pocket of various kinases.

Docking studies have provided insight into these interactions. For example, compound 4h , an FGFR inhibitor, is predicted to bind to the hinge region of FGFR1. nih.gov Its 1H-pyrrolo[2,3-b]pyridine nucleus forms two hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the amine group of alanine (B10760859) (A564). nih.gov

Similarly, a series of 1H-pyrrolo[2,tube]pyridine-5-carboxamide derivatives were analyzed for their interaction with JAK3. researchgate.net Docking calculations confirmed that these compounds bind to the hinge region of the JAK3 ATP-binding site, which is a common mechanism for this class of inhibitors. researchgate.net Further research into V600E B-RAF inhibitors led to the development of compounds 34e and 35 , which are based on the pyrrolo[2,3-b]pyridine scaffold and show potent inhibitory effects on this specific mutant kinase. nih.gov

Receptor Binding of 1H-pyrrolo[2,3-b]pyridine Derivatives
CompoundTarget ReceptorBinding Site InteractionSource
Compound 4hFGFR1Forms hydrogen bonds with E562 and A564 in the hinge region. nih.gov
1H-pyrrolo[2,3-b]pyridine-5-carboxamidesJAK3Binds to the hinge region of the ATP-binding site. researchgate.net
Compounds 34e & 35V600E B-RAFHigh inhibitory effect with IC50 values of 0.085 µM and 0.080 µM, respectively. nih.gov

Modulation of Signal Transduction Pathways (e.g., JAK/STAT Signaling)

A significant area of investigation for 1H-pyrrolo[2,3-b]pyridine derivatives is their ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is integral to cytokine-mediated signaling that drives inflammatory and autoimmune responses. nih.govmdpi.com Inhibiting specific JAK isoforms is a key therapeutic strategy.

Several derivatives have been identified as potent JAK inhibitors. Compound 14c emerged from a study as a potent and moderately selective inhibitor of JAK3. researchgate.netnih.govsigmaaldrich.com This compound demonstrated an immunomodulating effect by inhibiting the proliferation of T cells stimulated by interleukin-2 (B1167480) (IL-2), a process dependent on JAK3 signaling. researchgate.netnih.gov

Another study focused on developing selective JAK1 inhibitors, leading to the identification of compound 31g and its more active (S,S)-enantiomer, 38a . nih.gov Compound 38a showed excellent potency for JAK1 and high selectivity over other JAK family members (JAK2, JAK3, and TYK2). nih.gov The development of such selective inhibitors is crucial, as non-selective inhibition (e.g., of JAK2) can be associated with adverse effects. mdpi.com

Inhibition of JAK Isoforms by 1H-pyrrolo[2,3-b]pyridine Derivatives
CompoundTargetIC50 (nM)Selectivity ProfileSource
Compound 6 (Initial Template)JAK12900Pan-JAK inhibitor researchgate.net
JAK2>10000
JAK31100
Compound 14cJAK1140Potent, moderately selective JAK3 inhibitor researchgate.netnih.gov
JAK21300
JAK331
Compound 38a ((S,S)-enantiomer of 31g)JAK1-Excellent potency and selectivity for JAK1 over JAK2, JAK3, and TYK2. nih.gov

Disruption of Parasite Cellular Processes (e.g., Antileishmanial Activity)

Nitroaromatic compounds, including derivatives related to this compound, have been evaluated for their antiparasitic properties. Studies have demonstrated their potential to disrupt essential cellular processes in parasites like Leishmania.

A series of synthesized nitroaromatic compounds showed significant in vitro activity against the promastigote forms of Leishmania (L.) amazonensis, with IC50 values ranging from 23 to 59 µmol L⁻¹. nih.govsigmaaldrich.com Two compounds from this series, 6 and 7 , were particularly promising due to their selectivity, showing potent antileishmanial activity without significant toxicity to human peripheral blood mononuclear cells. nih.gov

Further research on structurally related 3-chloro-6-nitro-1H-indazole derivatives identified compound 13 as a promising inhibitor of Leishmania major and other species. nih.govresearchgate.net Molecular modeling studies suggest that the mechanism of action for these compounds involves the inhibition of trypanothione (B104310) reductase (TryR), a critical enzyme in the parasite's antioxidant defense system, which is absent in humans. nih.govresearchgate.net

Antileishmanial Activity of Nitroaromatic Derivatives
CompoundLeishmania SpeciesActivity (IC50)Proposed TargetSource
Compound 6L. amazonensis (promastigote)59.5 µMNot specified nih.gov
Compound 7L. amazonensis (promastigote)50.6 µMNot specified nih.gov
Compound 13L. majorPromising growth inhibitorTrypanothione Reductase (TryR) nih.govresearchgate.net

Oxidative Stress Mitigation and Radical Quenching Mechanisms

Contrary to functioning as antioxidants, the antiparasitic mechanism of nitroaromatic compounds is based on the induction of oxidative stress within the parasite. These compounds act as pro-oxidant agents that exploit the parasite's vulnerability to reactive oxygen species (ROS). nih.gov Plasmodium falciparum, for example, lacks key antioxidant enzymes and is therefore highly susceptible to oxidative damage. nih.gov

The mechanism involves two main actions. First, the nitroaromatic compound undergoes reductive activation by parasitic enzymes, such as ferredoxin:NADP+ oxidoreductase (FNR), in a process that generates nitro anion radicals. nih.gov These radicals can then react with molecular oxygen to produce superoxide (B77818) and other ROS, leading to widespread cellular damage. Second, these compounds directly inhibit the parasite's own antioxidant enzymes, such as glutathione (B108866) reductase (GR). nih.gov By disabling the parasite's primary defenses against oxidative stress, these compounds amplify the damaging effects of the ROS they help generate, leading to parasite death. nih.gov This dual-action pro-oxidant mechanism is a key strategy in the development of antiparasitic agents based on the nitroaromatic scaffold.

Comparative Biological Profiling with Analogous Heterocycles

The biological activity of pyrrolopyridine derivatives is highly dependent on the isomeric form of the scaffold—that is, the position of the nitrogen atom in the pyridine (B92270) ring—and the nature of substituents. A comparative analysis reveals that different pyrrolopyridine isomers often exhibit distinct pharmacological profiles.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is particularly prominent in the development of kinase inhibitors. nih.gov Its ability to form key hydrogen bond interactions with the hinge region of the ATP binding site of many kinases has made it a versatile starting point for designing potent and selective inhibitors for various oncology and inflammation targets. nih.govnih.gov For instance, derivatives of this scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), Cell division cycle 7 (Cdc7), and Janus kinase (JAK). nih.govrsc.org Beyond kinase inhibition, 7-azaindole analogs have shown a wide spectrum of activities, including antiproliferative effects against various cancer cell lines. ijper.orgijfjournal.comnih.gov

In contrast, other pyrrolopyridine isomers have been explored for different therapeutic applications. Derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized as potent anticancer agents that function as colchicine-binding site inhibitors, effectively disrupting tubulin polymerization. tandfonline.com This mechanism is distinct from the kinase inhibition commonly associated with the 7-azaindole scaffold. For example, the derivative 6-(1H-indol-6-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10t) has demonstrated potent cytotoxicity against HeLa, SGC-7901, and MCF-7 cancer cell lines with low micromolar to nanomolar IC₅₀ values. tandfonline.com

The 1H-pyrrolo[3,4-c]pyridine scaffold has been associated with a broad range of biological activities, including antidiabetic, antimicrobial, antiviral, and antitumor effects. nih.gov This highlights the scaffold's versatility and the diverse therapeutic potential that can be achieved through its derivatization.

The bioisosteric relationship between pyrrolopyridines and other heterocycles like indole (B1671886) and purines is a central theme in their medicinal chemistry. Replacing an indole ring with a 7-azaindole scaffold can modulate physicochemical properties such as solubility and pKa, as well as target binding affinity and metabolic stability. nih.gov However, this substitution does not always lead to improved activity and is highly dependent on the specific biological target. For example, in a series of allosteric modulators for the cannabinoid receptor 1 (CB₁), replacing the indole core of the parent compound with a 7-azaindole scaffold led to a loss of binding ability.

The following tables provide a comparative overview of the in vitro biological activities of various derivatives based on different heterocyclic cores.

While direct biological data for this compound is not extensively reported in the cited literature, the comparative data underscores the importance of the core heterocyclic structure in defining the mechanism of action and therapeutic potential. The introduction of substituents, such as a nitro group at the C6 position, is a well-established strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead scaffold. Further investigation would be required to elucidate the specific biological profile of the 6-nitro derivative in comparison to these analogous systems.

Advanced Methodologies in Research of 6 Nitro 1h Pyrrolo 2,3 B Pyridine

High-Throughput Screening Approaches for Novel Bioactivities

High-throughput screening (HTS) serves as the initial step in identifying the biological activities of novel compounds like 6-Nitro-1H-pyrrolo[2,3-b]pyridine. This is typically accomplished by testing a large library of compounds against a specific biological target or in a cellular assay. For instance, a library of 585 compounds based on the 7-azaindole (B17877) core was screened for anti-HIV-1 activity, leading to the identification of ten hits with submicromolar potency. nih.gov This initial screening is crucial for pinpointing potential therapeutic areas for further investigation.

In a similar vein, a library of 20,000 fragment compounds was screened, which led to the identification of the 7-azaindole scaffold as a binder to the ATP site of the PIM1 kinase. pharmablock.com These screening campaigns are essential for narrowing down a vast chemical space to a manageable number of promising lead compounds. The data from such screens, often in the form of IC50 or EC50 values, provide the first glimpse into a compound's potential.

Table 1: Illustrative Data from High-Throughput Screening of 7-Azaindole Derivatives

Compound IDTarget/AssayActivity (IC50/EC50)Reference
Compound 8HIV-1 Reverse Transcriptase0.73 µM nih.gov
Compound 9HIV-1 Reverse TranscriptaseSingle-digit µM nih.gov
Compound 10HIV-1 Reverse Transcriptase0.58 µM nih.gov
3-anilinyl-7-azaindolePIM1 Kinase~100 µM pharmablock.com

Structural Biology Techniques (e.g., X-ray Crystallography) for Ligand-Target Complexes

Once a bioactive compound and its target are identified, structural biology techniques, particularly X-ray crystallography, are employed to visualize the precise interactions between the ligand and its target protein. This provides invaluable information for structure-based drug design. For the 7-azaindole class of compounds, X-ray crystallography has been instrumental in understanding their binding modes to various kinases. jst.go.jp

A systematic analysis of 7-azaindole-based kinase inhibitors in the Protein Data Bank (PDB) revealed three primary binding modes: "normal," "flipped," and "non-hinge." jst.go.jp This detailed structural information is critical for medicinal chemists to design more potent and selective inhibitors. For example, the crystal structure of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine reveals the planarity of the azaindole skeleton and how intermolecular hydrogen bonds stabilize the crystal lattice. nih.gov While a specific crystal structure for this compound in a complex is not publicly available, the extensive crystallographic data for the 7-azaindole scaffold provides a strong foundation for predicting its binding mode.

Table 2: Examples of PDB Entries for 7-Azaindole Derivatives in Complex with Kinases

PDB IDKinase TargetInhibitor TypeBinding ModeReference
4JOABRAF/V600E7-Azaindole derivativeNormal jst.go.jp
5HKMALK7-Azaindole derivativeFlipped jst.go.jp
3DK3ABL7-Azaindole derivativeNormal jst.go.jp
3ZCLMET7-Azaindole derivativeFlipped jst.go.jp

Biophysical Techniques for Quantitative Interaction Analysis (e.g., SPR, ITC)

To quantify the binding affinity and thermodynamics of a ligand-target interaction, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable. rsc.orgnih.gov SPR allows for the real-time measurement of binding kinetics (association and dissociation rates), while ITC provides a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and the binding constant (Ka). nih.govebi.ac.uk

For instance, SPR has been used to study the binding kinetics of molecules to surface-bound targets, providing a detailed understanding of the interaction dynamics. nih.gov Similarly, ITC has been employed to elucidate the thermodynamic drivers of binding for various biological systems. nih.gov In the context of 7-azaindole derivatives, these techniques would be crucial for determining the precise binding affinity of this compound to its target and understanding the energetic forces governing this interaction.

Table 3: Thermodynamic and Kinetic Parameters Obtainable from Biophysical Techniques

TechniqueParameters MeasuredSignificance
Surface Plasmon Resonance (SPR)Association rate (ka), Dissociation rate (kd), Affinity (KD)Provides real-time kinetic information about the binding event.
Isothermal Titration Calorimetry (ITC)Binding constant (Ka), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Offers a complete thermodynamic profile of the binding interaction.

Chemoproteomics and Target Deconvolution Strategies

When the specific molecular target of a bioactive compound is unknown, chemoproteomics and target deconvolution strategies are employed. researchgate.net These approaches aim to identify the cellular proteins that interact with the compound of interest. One common method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. researchgate.net

Another approach is activity-based protein profiling (ABPP), where a reactive probe is used to covalently label the active sites of a family of enzymes. researchgate.net Competition with a compound of interest can then reveal its target. While specific chemoproteomics studies on this compound are not yet reported, these methodologies would be the next logical step to elucidate its mechanism of action if a clear target is not identified through other means. The identification of a compound's target is a critical step in drug discovery, providing a rationale for its biological effects and enabling targeted optimization. mdpi.com

Integrated Computational-Experimental Approaches in Drug Discovery

Modern drug discovery heavily relies on the integration of computational and experimental approaches. mdpi.com Computational methods such as molecular docking and free energy perturbation (FEP) can predict the binding mode and affinity of a compound to its target, guiding the design of more potent and selective analogs. nih.govijper.org These in silico predictions are then validated and refined through experimental testing.

For example, FEP, a computational technique that uses molecular dynamics to estimate the difference in binding energy between two similar molecules, was used to guide the optimization of 7-azaindole-based HIV-1 reverse transcriptase inhibitors, resulting in a compound with improved potency. nih.gov Similarly, molecular docking studies are often used to rationalize the structure-activity relationships (SAR) observed in a series of compounds and to propose new modifications. ijper.org This iterative cycle of computational design and experimental validation accelerates the drug discovery process and reduces the number of compounds that need to be synthesized and tested.

Conclusion and Future Perspectives

Synthesis of Key Research Findings and Contributions

Research on the broader class of 1H-pyrrolo[2,3-b]pyridines, or 7-azaindoles, has established them as crucial scaffolds in medicinal chemistry, leading to the development of several clinically approved drugs. pharmablock.comnih.gov These compounds are bioisosteres of indoles and purines, allowing them to interact with a wide range of biological targets. pharmablock.comnih.gov The introduction of a nitro group at the 6-position of the 7-azaindole (B17877) core, creating 6-Nitro-1H-pyrrolo[2,3-b]pyridine, is anticipated to significantly modulate the electronic properties of the molecule. The electron-withdrawing nature of the nitro group is expected to influence the compound's reactivity and its potential interactions with biological macromolecules. acs.org

While specific synthetic routes for this compound are not extensively detailed in the available literature, general methods for the synthesis of nitro-azaindoles often involve the nitration of the parent azaindole or the cyclization of appropriately substituted pyridine (B92270) precursors. acs.org The reactivity of the related 5-nitro-7-azaindole suggests that the nitro group can be a key functional handle for further chemical modifications. acs.org

Identification of Unaddressed Research Questions and Gaps

A thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound. Key unaddressed research questions include:

Definitive Synthesis: What are the most efficient and scalable synthetic methods specifically for the preparation of this compound? While general strategies for similar compounds exist, an optimized and detailed procedure for this specific isomer is lacking. acs.org

Experimental Characterization: There is a notable absence of comprehensive experimental data for the physical and spectroscopic properties of this compound. Detailed NMR, IR, and mass spectrometry data are essential for its unambiguous identification and characterization.

Chemical Reactivity: The precise reactivity of this compound towards various reagents has not been systematically studied. Understanding its behavior in electrophilic and nucleophilic substitution reactions, as well as in cycloadditions and organometallic chemistry, is crucial for its application in synthesis.

Biological Activity Profile: The biological effects of this compound remain largely unexplored. There is a need for systematic screening to determine its potential as an inhibitor of various enzymes, such as kinases, or as an agonist or antagonist of receptors. nih.govrsc.org

Emerging Trends and Future Directions for this compound Research

The future of research on this compound is likely to be driven by the broader trends in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors for cancer therapy. pharmablock.comnih.govrsc.org

Future research should focus on:

Development of Synthetic Methodologies: The creation of robust and efficient synthetic routes will be fundamental to enabling further research on this compound.

Computational and Experimental Studies: A combined approach of computational modeling and experimental validation will be crucial to understand the structure-activity relationships of this compound and its derivatives.

Exploration of Biological Targets: Given the diverse biological activities of other 7-azaindole derivatives, screening this compound against a wide array of biological targets, including kinases, phosphodiesterases, and receptors involved in various diseases, is a promising avenue. nih.govmerckmillipore.comnih.gov

Derivatization and Library Synthesis: The nitro group can serve as a versatile handle for the synthesis of a library of derivatives, allowing for the systematic exploration of the chemical space around this scaffold to identify compounds with improved potency and selectivity.

Potential for Development as Chemical Biology Probes and Lead Compounds

The unique electronic properties conferred by the nitro group make this compound a potentially valuable tool in chemical biology. It could be developed as a probe to study the active sites of enzymes or the binding pockets of receptors. The electron-withdrawing nature of the nitro group could lead to specific interactions that are not observed with the parent 7-azaindole.

Furthermore, this compound holds potential as a lead compound for drug discovery. The 7-azaindole core is present in several approved drugs, and the nitro substitution offers a vector for optimization of pharmacological properties. pharmablock.comnih.gov For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of fibroblast growth factor receptor (FGFR), c-Met, and phosphodiesterase 4B (PDE4B), all of which are important targets in various diseases. nih.govrsc.orgnih.gov The exploration of this compound in these and other therapeutic areas could lead to the discovery of novel drug candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Nitro-1H-pyrrolo[2,3-b]pyridine?

  • Methodology : A common approach involves nitration of the pyrrolo[2,3-b]pyridine core. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine can be nitrated using a mixture of concentrated H₂SO₄ and HNO₃ under cold (0°C) conditions. The reaction is quenched with ice water, followed by filtration and purification via column chromatography (DCM/EA solvent systems) to isolate the nitro derivative .
  • Key Considerations : Temperature control during nitration is critical to avoid over-oxidation. Post-reaction neutralization and solvent selection (e.g., dichloromethane/ethyl acetate) improve yield and purity .

Q. How is NMR spectroscopy utilized for structural confirmation of this compound derivatives?

  • Methodology : ¹H and ¹³C NMR are standard for verifying substituent positions. For instance, the nitro group at position 6 causes distinct deshielding effects:

  • ¹H NMR: Aromatic protons adjacent to the nitro group (e.g., H-5 and H-7) show downfield shifts (δ 8.21–8.30 ppm) due to electron-withdrawing effects .
  • ¹³C NMR: The nitro-substituted carbon (C-6) typically resonates at δ 145–150 ppm .
    • Validation : Cross-referencing with HRMS data ensures molecular formula accuracy (e.g., [M+H]+ calculated vs. observed) .

Q. What purification techniques are effective for isolating this compound post-synthesis?

  • Methodology :

  • Silica Gel Chromatography : Use gradient elution with DCM/MeOH (98:2 to 90:10) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .
    • Challenges : Nitro derivatives may decompose under prolonged exposure to acidic/basic conditions; neutral solvents and rapid processing are advised .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to modify substituents on the pyrrolo[2,3-b]pyridine scaffold?

  • Methodology :

  • Pre-functionalization : Introduce bromine or iodine at position 5 (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) using NBS or NIS .
  • Coupling : React with aryl/heteroaryl boronic acids (e.g., 3-thienylboronic acid) under Pd(PPh₃)₄ catalysis in toluene/EtOH/H₂O (90°C). Purify via flash chromatography (DCM/EA 90:10) .
    • Optimization : Use excess K₂CO₃ (1.5–2 eq.) to neutralize HBr byproducts and improve coupling efficiency .

Q. What strategies prevent byproduct formation during nitro group reduction to amine?

  • Methodology :

  • Catalytic Hydrogenation : Use Raney Nickel under H₂ atmosphere in THF. Monitor reaction progress via TLC to avoid over-reduction .
  • Chemoselective Reducing Agents : Na₂S₂O₄ in aqueous NaOH selectively reduces nitro groups without affecting halides (e.g., Cl or Br substituents) .
    • Troubleshooting : Byproducts like dehalogenated amines can arise; adjusting H₂ pressure (1–3 atm) and reaction time minimizes this .

Q. How do structural modifications at positions 3 and 5 influence kinase inhibitory activity?

  • Structure-Activity Relationship (SAR) :

  • Position 3 : Electron-withdrawing groups (e.g., -CN, -CF₃) enhance binding to kinase ATP pockets (e.g., FGFR1 IC₅₀ <10 nM) .
  • Position 5 : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) improve selectivity for B-RAF V600E mutants over wild-type kinases .
    • Experimental Validation :
  • Kinase Assays : Measure IC₅₀ values using recombinant enzymes (e.g., BTK, JAK3) .
  • Cellular Models : Evaluate antiproliferative effects in cancer cell lines (e.g., Ba/F3-FGFR1) .

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during structural confirmation?

  • Analytical Workflow :

Repeat Characterization : Ensure sample purity via HPLC (≥95%) before reacquiring spectra .

2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing H-2 vs. H-7 in crowded regions) .

Isotopic Labeling : Synthesize deuterated analogs to confirm exchangeable protons (e.g., NH in pyrrole ring) .

  • Case Study : Discrepancies in nitro group positioning were resolved via NOESY correlations between H-5 and adjacent protons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.